1-Piperidinepropanol

Catalog No.
S793837
CAS No.
104-58-5
M.F
C8H17NO
M. Wt
143.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Piperidinepropanol

CAS Number

104-58-5

Product Name

1-Piperidinepropanol

IUPAC Name

3-piperidin-1-ylpropan-1-ol

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

InChI

InChI=1S/C8H17NO/c10-8-4-7-9-5-2-1-3-6-9/h10H,1-8H2

InChI Key

PLRXAFVBCHEMGD-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCCO

Canonical SMILES

C1CCN(CC1)CCCO

Application in the Preparation of Isothiourea

Application in Mitsunobu Reaction

    Summary of the Application: 1-Piperidinepropanol can be used as a reactant in the Mitsunobu reaction. The Mitsunobu reaction is an organic reaction that converts primary or secondary alcohols into esters, ethers, amines, and thioethers.

    Methods of Application or Experimental Procedures: The general method for the Mitsunobu reaction involves the reaction of an alcohol (in this case, 1-Piperidinepropanol) with a carboxylic acid, phenol, or sulfonic acid in the presence of a triphenylphosphine and a diazo compound.

    Results or Outcomes: The outcome of this reaction is the formation of an ester, ether, amine, or thioether.

Application in Suzuki Coupling

    Summary of the Application: 1-Piperidinepropanol can be used as a reactant in Suzuki coupling. The Suzuki coupling is a type of cross-coupling reaction, used in organic chemistry to form carbon-carbon bonds.

    Methods of Application or Experimental Procedures: The general method for the Suzuki coupling involves the reaction of an aryl or vinyl boronic acid (or ester or trifluoroborate) with an aryl or vinyl halide or triflate in the presence of a base and a palladium catalyst.

    Results or Outcomes: The outcome of this reaction is the formation of a biaryl compound.

Application in Intramolecular Nitrile Oxide-Alkene Cycloadditions

    Summary of the Application: 1-Piperidinepropanol can be used as a reactant in intramolecular nitrile oxide-alkene cycloadditions. This reaction is a type of cycloaddition reaction, which is used in organic chemistry to form cyclic compounds.

    Methods of Application or Experimental Procedures: The general method for intramolecular nitrile oxide-alkene cycloadditions involves the reaction of a nitrile oxide (which can be generated from a hydroxylamine) with an alkene in the presence of a base.

    Results or Outcomes: The outcome of this reaction is the formation of an isoxazoline compound.

Application in Synthesis of Various Antagonists and Inhibitors

    Specific Scientific Field: Medicinal Chemistry

    Summary of the Application: 1-Piperidinepropanol can be used as a reactant for the synthesis of various antagonists and inhibitors.

    Methods of Application or Experimental Procedures: The exact procedures for these syntheses can vary widely depending on the specific antagonist or inhibitor being synthesized. They generally involve multiple steps and a variety of different reagents and conditions.

    Results or Outcomes: The outcome of these reactions is the formation of the desired antagonist or inhibitor.

1-Piperidinepropanol, also known as 1-(3-hydroxypropyl)piperidine, is a chemical compound with the formula C₈H₁₇NO. It is a colorless liquid at room temperature [].

1-Piperidinepropanol is a relatively simple molecule, but it finds some use in scientific research, particularly in the field of drug delivery [].


Molecular Structure Analysis

The key feature of 1-Piperidinepropanol's structure is the combination of a piperidine ring (a six-membered ring containing a nitrogen atom) and a three-carbon propanol chain with a hydroxyl (OH) group at the end []. This structure gives the molecule both hydrophobic (water-fearing) and hydrophilic (water-loving) properties, which can be useful for certain applications.

  • Piperidine ring: This ring provides a basic center due to the lone pair of electrons on the nitrogen atom.
  • Propanol chain: This chain connects the piperidine ring to the hydroxyl group.
  • Hydroxyl group (OH): This group makes the molecule slightly soluble in water.

Chemical Reactions Analysis

  • Mitsunobu reaction: 1-Piperidinepropanol has been used as a reactant in the Mitsunobu reaction, which is a method for forming carbon-oxygen bonds [].

(Equation will be included if readily available)


Physical And Chemical Properties Analysis

  • Formula: C₈H₁₇NO []
  • Molecular weight: 143.23 g/mol []
  • CAS number: 104-58-5 []
  • Appearance: Colorless liquid []
  • Melting point: Data not readily available.
  • Boiling point: 94-95 °C at 0.5 mmHg (lit.) [].
  • Density: 0.944 g/mL at 25 °C (lit.) []
  • Solubility: Partially soluble in water [].

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (13.04%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (13.04%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (13.04%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (13.04%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (86.96%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (84.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (13.04%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (86.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

104-58-5

Wikipedia

1-Piperidinepropanol

Dates

Modify: 2023-08-15

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